molecular formula C6H6N2O B12916210 2H-pyrrolo[1,2-e][1,2,5]oxadiazine CAS No. 43090-03-5

2H-pyrrolo[1,2-e][1,2,5]oxadiazine

Cat. No.: B12916210
CAS No.: 43090-03-5
M. Wt: 122.12 g/mol
InChI Key: GNRWDHMHIBBVJC-UHFFFAOYSA-N
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Description

2H-pyrrolo[1,2-e][1,2,5]oxadiazine is a heterocyclic compound with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . This compound features a fused ring system that includes both pyrrole and oxadiazine rings, making it an interesting subject for chemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine can be achieved through various synthetic routes. One common method involves the cyclization of α-acylamino ketones under the action of N,N-diethylaminosulfur trifluoride . Another approach includes the tandem recyclization reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolates in the presence of hydroxylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, which are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-pyrrolo[1,2-e][1,2,5]oxadiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.

Scientific Research Applications

2H-pyrrolo[1,2-e][1,2,5]oxadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-pyrrolo[1,2-e][1,2,5]oxadiazine is unique due to its fused ring system, which combines the properties of both pyrrole and oxadiazine rings. This structural feature contributes to its diverse chemical reactivity and wide range of applications in scientific research.

Properties

CAS No.

43090-03-5

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2H-pyrrolo[1,2-e][1,2,5]oxadiazine

InChI

InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-5,7H

InChI Key

GNRWDHMHIBBVJC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CNOC2=C1

Origin of Product

United States

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